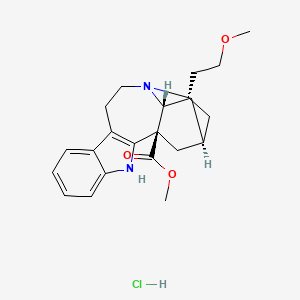

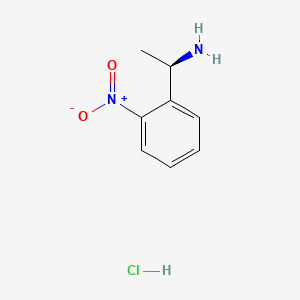

1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Synthesis Analysis

Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline is a key fragment of a diverse range of alkaloids and bioactive molecules . It’s a “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties .Chemical Reactions Analysis

Various multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Applications De Recherche Scientifique

Anticancer and Therapeutic Applications

Tetrahydroisoquinoline (THIQ) derivatives, including 1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol, have been extensively studied for their therapeutic potentials. The US FDA's approval of trabectedin, a compound from this class, for treating soft tissue sarcomas highlights the significance of THIQ derivatives in anticancer drug discovery (Singh & Shah, 2017). Moreover, these derivatives are also being explored for their roles in combating various infectious diseases and metabolic disorders, showcasing their broad pharmacological applications.

Neuroprotective, Antiaddictive, and Antidepressant-like Activities

Derivatives of this compound, such as 1metiq, exhibit significant neuroprotective, antiaddictive, and antidepressant-like activities. These compounds have shown potential in behavioral, neurochemical, and molecular studies on rodents, hinting at their therapeutic effects against neurodegenerative diseases and their capabilities as novel antidepressant and antiaddictive drugs (Antkiewicz‐Michaluk et al., 2018).

Antioxidant Applications

Research has also been conducted on analogs of this compound, such as ethoxyquin, for their antioxidant efficacy, particularly in protecting polyunsaturated fatty acids in fish meal from spontaneous combustion. The discovery of potent antioxidants like hydroquin among these analogs opens up possibilities for their use in food preservation and safety (de Koning, 2002).

Application in Organic Light-Emitting Diodes (OLEDs)

The this compound scaffold is also utilized in the development of organic semiconductors for OLED devices. BODIPY-based materials derived from THIQ compounds have shown promise as 'metal-free' infrared emitters, indicating their potential in enhancing OLED technology and applications (Squeo & Pasini, 2020).

Pharmacological Importance in Modern Therapeutics

Isoquinoline derivatives, including this compound, have been identified as crucial in modern therapeutics for their broad biological activities. These compounds have been explored for anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumour, and anti-glaucoma properties, among others. The synthetic modification of these compounds is an ongoing research area aiming to develop more potent and broad-spectrum drug molecules for various diseases (Danao et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

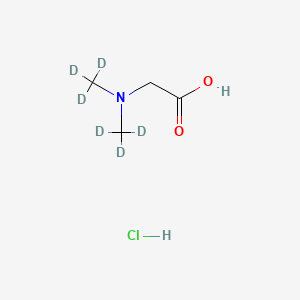

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7-9-4-3-8(13)5-10(9)11(14)6-12(7)2/h3-5,7,11,13-14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUJPMVFBVUHAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C(C=C2)O)C(CN1C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.